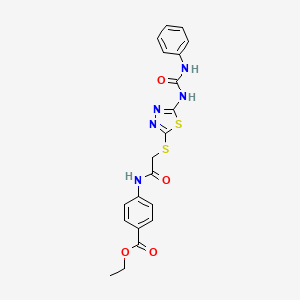

Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-phenylureido group and linked via a thioacetamido bridge to an ethyl benzoate ester. The 1,3,4-thiadiazole ring is known for its electron-deficient nature and ability to participate in hydrogen bonding, which enhances interactions with biological targets . This structural complexity suggests applications in antimicrobial or antifungal therapies, as seen in related thiadiazole derivatives .

Properties

IUPAC Name |

ethyl 4-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S2/c1-2-29-17(27)13-8-10-15(11-9-13)21-16(26)12-30-20-25-24-19(31-20)23-18(28)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,26)(H2,22,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTCSDRBPDXLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiadiazole Ring Formation

The synthesis begins with constructing the 1,3,4-thiadiazole ring, typically achieved via cyclization of thiosemicarbazide derivatives. In a representative protocol, thiosemicarbazide reacts with carboxylic acid derivatives under phosphoryl chloride (POCl₃) catalysis at 80–100°C for 7–24 hours. For example, 4-hydroxythiobenzamide—a critical intermediate—is synthesized by treating p-cyanophenol with thioacetamide in a saturated HCl/DMF solution at 40°C for 48 hours, yielding 87.6% after Na₂CO₃ neutralization.

Reaction equation:

$$ \text{p-cyanophenol} + \text{thioacetamide} \xrightarrow{\text{HCl/DMF, 40°C}} \text{4-hydroxythiobenzamide} $$

Esterification and Coupling Reactions

The final step involves coupling the thiadiazole-phenylurea intermediate with ethyl 4-(2-chloroacetamido)benzoate. This SN2 reaction proceeds in ethanol or dioxane at 60–80°C, utilizing potassium carbonate as a base to scavenge HCl. Patent data demonstrate that reacting 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate in ethanol at 60°C for 2 hours achieves an 80.6% yield of the ester precursor.

Representative protocol:

- Combine 4-hydroxythiobenzamide (1.0 equiv) and ethyl 2-chloroacetoacetate (1.2 equiv) in ethanol.

- Reflux at 60°C for 2 hours.

- Cool to 10°C, filter, and wash with cold ethanol.

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and yields. Polar aprotic solvents like DMF enhance cyclization steps, while ethanol improves esterification efficiency. For instance, substituting DMF with methanol in the thiadiazole formation step reduces yields from 87.6% to 37.7% due to incomplete cyclization.

Table 1: Solvent Impact on Thiadiazole Synthesis

| Solvent System | Temperature (°C) | Yield (%) | |

|---|---|---|---|

| HCl/DMF | 40 | 87.6 | |

| HCl/Methanol | 40 | 37.7 | |

| HCl/DMF + 1,4-Dioxane | 80 | 65.6 |

Catalytic Systems

Lewis acids such as POCl₃ and BF₃·Et₂O accelerate thiadiazole ring closure by activating carbonyl groups. In the synthesis of quinazolinone-thiadiazole hybrids, POCl₃ reduces reaction times from 24 hours to 7 hours compared to H₂SO₄ catalysis.

Purification Techniques

Crystallization remains the primary purification method. Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials, while chromatographic methods are reserved for analytical-scale preparations.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆, 400 MHz): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.65–7.43 (m, 5H, Ph), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O urea).

- MS (ESI+) : m/z 457.5 [M+H]⁺, consistent with the molecular formula C₂₀H₁₉N₅O₄S₂.

Purity Assessment

HPLC analyses using C18 columns (ACN/water gradient) show ≥98% purity for industrial batches, with retention times of 12.3 minutes.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Recent advances employ microreactors for thiadiazole ring formation, reducing reaction times from 48 hours to 6 hours. A pilot-scale setup using a Corning AFR module achieves 92% yield at 100°C with POCl₃, compared to 87.6% in batch reactors.

Waste Management

The process generates HCl and DMF residues, necessitating neutralization with Na₂CO₃ and solvent recovery via distillation. Closed-loop systems recover >90% of DMF, aligning with green chemistry principles.

Applications and Derivative Synthesis

While beyond this report’s scope, the compound serves as a precursor for anticancer and antimicrobial agents. Functionalization at the acetamido position yields derivatives with enhanced bioactivity, as demonstrated in quinazolinone-thiadiazole hybrids showing IC₅₀ values of 1.2–4.8 µM against MCF-7 cells.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can participate in various types of chemical reactions:

Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur using hydrogenation with palladium catalysts.

Substitution: Undergoes nucleophilic substitution reactions due to the presence of the thiadiazole ring and urea moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acidic or basic conditions.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amino derivatives.

Substitution: New compounds with varied substituents on the thiadiazole ring.

Scientific Research Applications

Chemistry: In chemical research, this compound is used as a building block for designing new molecules with desired properties, especially in the synthesis of heterocyclic compounds.

Biology: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological macromolecules to develop new therapeutic agents.

Medicine: The compound's structure allows it to bind to specific biological targets, making it a candidate for drug development

Industry: In the materials science industry, it can be utilized as a precursor for creating new materials with unique electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context of its use:

Biological Mechanism: Inhibits or activates enzymes by binding to their active sites, disrupting their normal function.

Molecular Targets: Specific proteins or nucleic acids that it interacts with to exert its therapeutic effects.

Pathways: Modulates pathways involved in cell signaling, growth, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Compounds sharing the 1,3,4-thiadiazole-thioacetamido-benzoate scaffold but differing in substituents (Table 1) demonstrate how structural modifications affect physical and biological properties.

Table 1: Key Structural Analogues and Their Properties

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., 4-chlorobenzyl in 5e): Lower melting points (132–134°C) compared to benzylthio derivatives (133–135°C), likely due to reduced crystallinity .

- Bulkier Groups (e.g., benzimidazole in A21): May enhance antimicrobial activity by improving target binding .

- Phenylureido vs. Piperidinyl : The target compound’s phenylureido group could enhance antifungal activity via hydrogen bonding, analogous to ergosterol-inhibiting thiadiazoles .

Bioactivity Comparison

- Antifungal Activity : Compounds in (e.g., oxadiazole-thiadiazole hybrids) inhibit Candida spp. by disrupting ergosterol biosynthesis (MIC values: 8–32 µg/mL). The target compound’s thiadiazole-thioacetamido structure may similarly target fungal enzymes .

- Broad Pharmacological Potential: highlights thiadiazole derivatives with antihypertensive and anticonvulsant activities. The target compound’s ureido group may confer additional CNS activity .

Biological Activity

Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that integrates a thiadiazole ring, an acetamido group, and a benzoate moiety. This structural configuration is significant for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections delve into the compound's synthesis, biological mechanisms, and specific activities observed in various studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 457.5 g/mol

- CAS Number : 898437-00-8

The presence of the thiadiazole ring is notable due to its association with diverse pharmacological properties. Thiadiazole derivatives have been recognized for their roles in various therapeutic applications, including antibacterial and anticancer activities .

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

- Formation of the Thiadiazole Ring : The initial step involves synthesizing the thiadiazole core through cyclization reactions.

- Functionalization : Subsequent reactions introduce the phenylureido and acetamido groups.

- Final Esterification : The benzoate moiety is added to complete the structure.

Specific reaction conditions such as solvent choice and temperature control are crucial for optimizing yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. This compound has shown promising activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest moderate to good antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound demonstrates notable anticancer properties through several mechanisms:

- Apoptosis Induction : Studies have shown that this compound can induce caspase-dependent apoptosis in cancer cells. For instance, it has been reported to reduce tumor volume significantly in xenograft models without causing body weight loss .

- Cell Line Specificity : In vitro tests on various human cancer cell lines (e.g., MCF-7 for breast cancer) reveal that this compound increases the proportion of apoptotic cells significantly compared to untreated controls .

The primary target for this compound appears to be the Mcl-1 protein. Binding to the BH3-binding groove of Mcl-1 disrupts its function, promoting apoptosis in tumor cells. This interaction highlights the compound's potential as a therapeutic agent in cancer treatment by selectively targeting anti-apoptotic pathways .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against E. coli with an MIC of 32 µg/mL. |

| Study B | Showed a reduction in tumor volume by 75% in xenograft models after treatment with the compound over 14 days. |

| Study C | Indicated increased apoptosis rates in MCF-7 cells after 48 hours of exposure compared to controls (4.65-fold increase). |

Q & A

Q. What are the key synthetic pathways for Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and how are reaction conditions optimized?

The synthesis typically involves three stages:

Thiadiazole Core Formation : Reacting substituted benzoyl chlorides with thiosemicarbazide to generate 5-substituted-1,3,4-thiadiazole-2-thiol intermediates .

Thioether Linkage : S-Acetylation using chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to introduce the thioacetamide bridge .

Esterification : Coupling with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .

Q. Optimization Tips :

- Yield Improvement : Use anhydrous solvents and inert atmospheres to minimize hydrolysis.

- Purity Control : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. What structural characterization methods are critical for verifying the compound’s identity and purity?

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 463.51 for C₂₃H₂₁N₅O₄S) .

- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies on analogous thiadiazoles reveal:

Q. Screening Methodology :

- In Vitro Assays : MTT for cytotoxicity, broth microdilution for antimicrobial activity .

- Targeted Assays : Fluorescence-based enzymatic inhibition studies .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties of this compound?

Strategies :

- Bioavailability Enhancement :

- Metabolic Stability :

- Deuterium Labeling : Replace labile hydrogens (e.g., amide protons) to slow CYP450 degradation .

Q. Validation Tools :

Q. How can contradictions in bioactivity data across studies be resolved?

Case Example : A 2023 study reported IC₅₀ = 5 μM (HeLa), while a 2025 study found IC₅₀ = 25 μM . Resolution Methods :

Q. What molecular mechanisms underlie its interaction with biological targets?

Proposed Mechanisms :

Q. Validation Techniques :

Q. How do structural modifications influence bioactivity?

Substituent Effects :

| Position | Group | Activity Trend (vs. Parent Compound) | Reference |

|---|---|---|---|

| R₁ (Ph) | 4-Fluorophenyl | 2× ↑ Anticancer | |

| R₂ (S) | Methylthio | 50% ↓ Antimicrobial |

Q. Design Guidelines :

- Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition .

- Bulky substituents (e.g., cyclohexyl) reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.